L-Homocysteic acid

説明

特性

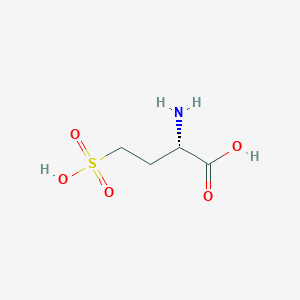

IUPAC Name |

(2S)-2-amino-4-sulfobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO5S/c5-3(4(6)7)1-2-11(8,9)10/h3H,1-2,5H2,(H,6,7)(H,8,9,10)/t3-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBOQYPQEPHKASR-VKHMYHEASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)O)C(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CS(=O)(=O)O)[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101020602 |

Source

|

| Record name | (2S)-2-Amino-4-sulfobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101020602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | L-Homocysteic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002205 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

14857-77-3 |

Source

|

| Record name | Homocysteic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14857-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Homocysteic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014857773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S)-2-Amino-4-sulfobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101020602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-HOMOCYSTEIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YW13F86W9W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | L-Homocysteic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002205 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

261 °C |

Source

|

| Record name | L-Homocysteic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002205 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Biological Function of Endogenous L-Homocysteic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endogenous L-Homocysteic acid (L-HCA), a sulfur-containing amino acid analog of glutamate (B1630785), has emerged as a significant neuromodulator with potent activity at excitatory amino acid receptors. This technical guide provides a comprehensive overview of the biological functions of L-HCA, with a focus on its role as a putative neurotransmitter, its interaction with N-methyl-D-aspartate (NMDA) and metabotropic glutamate receptors (mGluRs), and its implications in both physiological and pathological processes. This document synthesizes key quantitative data, details relevant experimental methodologies, and visualizes the critical signaling pathways and experimental workflows to serve as an in-depth resource for researchers in neuroscience and drug development.

Introduction

This compound is a naturally occurring excitatory amino acid in the mammalian central nervous system (CNS). Structurally similar to glutamate, L-HCA is a potent agonist at NMDA receptors and is considered an endogenous excitotoxic ligand.[1][2] Its involvement in synaptic transmission, calcium homeostasis, and neuronal plasticity, as well as its potential contribution to neurodegenerative diseases and epilepsy, has made it a subject of intense research. This guide aims to consolidate the current understanding of L-HCA's biological functions, providing a technical framework for future investigations.

Biochemical Profile

L-HCA is an organosulfur compound derived from the metabolism of methionine.[1] While the precise enzymatic pathways for its synthesis and catabolism in the brain are not fully elucidated, it is understood to be an oxidation product of homocysteine.[3] The enzyme cysteine dioxygenase, which oxidizes cysteine to cysteine sulfinic acid, is implicated in analogous sulfur amino acid metabolic pathways and may play a role in L-HCA metabolism.

Quantitative Data: Receptor Interactions and Physiological Concentrations

The following tables summarize the key quantitative parameters related to L-HCA's interaction with its primary receptor targets and its observed concentrations in biological fluids.

Table 1: Receptor Binding and Potency of this compound

| Parameter | Receptor/Subtype | Value | Species/Tissue | Reference(s) |

| Ki | NMDA Receptor (³H-Glutamate binding) | 67 µM | Chick Retina | |

| EC₅₀ | NMDA Receptor (NR1/NR2A) | Data not available | ||

| EC₅₀ | NMDA Receptor (NR1/NR2B) | Data not available | ||

| EC₅₀ | NMDA Receptor (NR1/NR2C) | Data not available | ||

| EC₅₀ | NMDA Receptor (NR1/NR2D) | Data not available | ||

| Agonist at | Metabotropic Glutamate Receptors | Group III mGluRs | Rat Lymphocytes |

Table 2: Physiological and Pathophysiological Concentrations of Homocysteine (Precursor to L-HCA)

| Condition | Fluid | Concentration (µM) | Reference(s) |

| Physiological | Cerebrospinal Fluid (CSF) | 0.062 - 0.27 | |

| Alzheimer's Disease | Cerebrospinal Fluid (CSF) | 0.076 - 0.50 | |

| Amyotrophic Lateral Sclerosis | Cerebrospinal Fluid (CSF) | 0.50 ± 0.46 | |

| Physiological | Plasma | ~11.44 | |

| Alzheimer's Disease | Plasma | ~12.56 |

Signaling Pathways

L-HCA exerts its primary physiological and excitotoxic effects through the activation of NMDA receptors, leading to an influx of Ca²⁺ and the initiation of downstream signaling cascades.

L-HCA-Mediated NMDA Receptor Activation and Calcium Influx

Caption: L-HCA binds to and activates the NMDA receptor, leading to calcium influx.

Downstream Effects of L-HCA-Induced Calcium Influx

Caption: Elevated intracellular calcium triggers multiple downstream signaling cascades.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological functions of L-HCA.

Whole-Cell Patch-Clamp Electrophysiology for Measuring L-HCA-Induced Currents

This protocol is adapted from standard methods for recording ionotropic glutamate receptor currents.

Objective: To measure the electrophysiological response of neurons to L-HCA application and to characterize the involvement of NMDA receptors.

Materials:

-

Primary neuronal culture or brain slices

-

Glass micropipettes (3-7 MΩ resistance)

-

Micromanipulator

-

Patch-clamp amplifier and data acquisition system

-

Perfusion system

-

Artificial cerebrospinal fluid (aCSF)

-

Intracellular solution (e.g., K-Gluconate based)

-

This compound

-

NMDA receptor antagonists (e.g., AP5, MK-801)

-

AMPA/Kainate receptor antagonists (e.g., CNQX, NBQX)

Procedure:

-

Prepare neuronal cultures or acute brain slices.

-

Place the preparation in the recording chamber and perfuse with aCSF.

-

Pull glass micropipettes and fill with intracellular solution.

-

Under microscopic guidance, approach a neuron with the micropipette and apply gentle positive pressure.

-

Once a dimple is observed on the cell membrane, release the positive pressure to form a gigaohm seal.

-

Apply gentle suction to rupture the membrane and achieve whole-cell configuration.

-

Clamp the cell at a holding potential of -70 mV to record excitatory postsynaptic currents (EPSCs).

-

Establish a stable baseline recording in aCSF.

-

Apply L-HCA at various concentrations via the perfusion system.

-

To confirm the involvement of NMDA receptors, co-apply L-HCA with a specific NMDA receptor antagonist.

-

To isolate NMDA receptor currents, perform recordings in the presence of AMPA/Kainate receptor antagonists.

-

Analyze the amplitude, kinetics, and current-voltage relationship of the L-HCA-induced currents.

In Vitro Neurotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing cell viability and can be used to quantify the neurotoxic effects of L-HCA.

Objective: To determine the dose-dependent neurotoxicity of L-HCA on primary neuronal cultures.

Materials:

-

Primary neuronal cultures in 96-well plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

Plate reader

Procedure:

-

Culture primary neurons in 96-well plates to the desired confluency.

-

Prepare serial dilutions of L-HCA in culture medium.

-

Replace the culture medium with the L-HCA-containing medium. Include control wells with vehicle only.

-

Incubate the cells for a specified period (e.g., 24-48 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.

-

Add solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a plate reader.

-

Calculate cell viability as a percentage of the control and generate a dose-response curve.

Calcium Imaging with Fura-2 AM

This protocol allows for the measurement of changes in intracellular calcium concentration in response to L-HCA.

Objective: To visualize and quantify L-HCA-induced calcium influx in cultured neurons.

Materials:

-

Cultured neurons on glass coverslips

-

Fura-2 AM

-

Pluronic F-127

-

HEPES-buffered saline solution (HBSS)

-

Fluorescence microscope with dual-excitation wavelength capabilities (340 nm and 380 nm) and an emission filter around 510 nm

-

Image acquisition and analysis software

Procedure:

-

Prepare a Fura-2 AM loading solution in HBSS containing Pluronic F-127.

-

Incubate the cultured neurons with the Fura-2 AM loading solution for 30-60 minutes at 37°C.

-

Wash the cells with HBSS to remove excess dye.

-

Allow for de-esterification of the Fura-2 AM for at least 30 minutes.

-

Mount the coverslip on the microscope stage and perfuse with HBSS.

-

Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm.

-

Apply L-HCA to the cells via the perfusion system.

-

Continuously record fluorescence images during and after L-HCA application.

-

Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm for each time point.

-

The change in this ratio is proportional to the change in intracellular calcium concentration.

Experimental Workflows

The following diagrams illustrate logical workflows for investigating the biological functions of L-HCA.

Workflow for Characterizing L-HCA as a Putative Neurotransmitter

Caption: A logical workflow for establishing L-HCA as a neurotransmitter.

Workflow for Investigating the Neurotoxicity of L-HCA

Caption: An experimental workflow to investigate the neurotoxic effects of L-HCA.

Pathophysiological Roles

Elevated levels of homocysteine, the precursor to L-HCA, are a known risk factor for several neurological disorders. The excitotoxic properties of L-HCA suggest its potential involvement in the pathophysiology of these conditions.

-

Neurodegenerative Diseases: L-HCA-induced excitotoxicity may contribute to the neuronal cell death observed in conditions such as Huntington's disease and Alzheimer's disease.

-

Epilepsy: As a potent agonist of NMDA receptors, L-HCA can contribute to neuronal hyperexcitability and epileptogenesis.

Conclusion and Future Directions

Endogenous this compound is a potent neuromodulator that acts primarily as an agonist at NMDA receptors. Its ability to induce excitotoxicity implicates it in the pathology of several neurological disorders. While significant progress has been made in understanding its biological functions, several key areas require further investigation. Future research should focus on:

-

Elucidating the specific enzymatic pathways of L-HCA synthesis and catabolism in the brain.

-

Determining the precise affinity and efficacy of L-HCA at different NMDA receptor subtypes.

-

Investigating the role of L-HCA in synaptic plasticity, such as long-term potentiation (LTP).

-

Developing selective antagonists for L-HCA's actions to explore its therapeutic potential in neurodegenerative diseases and epilepsy.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of this fascinating and important endogenous molecule.

References

- 1. Measurement of homocysteine: a historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: an endogenous excitotoxic ligand of the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Controversial Role of Homocysteine in Neurology: From Labs to Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of an Endogenous Excitotoxin: A Technical Guide to the Discovery and Initial Characterization of L-Homocysteic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Homocysteic acid (L-HCA), a sulfur-containing amino acid, has emerged from the complexities of methionine metabolism to be recognized as a potent endogenous neuromodulator.[1][2] Structurally similar to the principal excitatory neurotransmitter L-glutamate, L-HCA's initial characterization revealed its potent activity as an N-methyl-D-aspartate (NMDA) receptor agonist.[1][3] This guide provides a detailed technical overview of the pivotal early research that led to the discovery and initial characterization of L-HCA, focusing on the experimental evidence that established its neuroexcitatory properties and its interaction with the NMDA receptor.

Discovery and Endogenous Presence

The journey to understanding L-HCA began with the observation that sulfur-containing amino acids are released from brain tissue in a calcium-dependent manner upon depolarization, a hallmark of neurotransmitter release.[4] Advanced analytical techniques, such as precolumn derivatization high-performance liquid chromatography (HPLC), enabled the quantitative determination of these amino acids at picomole levels, confirming the presence of endogenous L-HCA in the mammalian striatum. Further studies demonstrated that 35S-methionine could serve as a precursor, labeling a releasable pool of HCA, solidifying the evidence for its endogenous origin and role as a potential neurotransmitter.

Initial Characterization: An Excitatory Amino Acid with a Preference for the NMDA Receptor

The initial characterization of L-HCA focused on its electrophysiological effects and its interaction with excitatory amino acid receptors. These early studies established L-HCA as a potent neuroexcitatory compound with a distinct pharmacological profile.

Electrophysiological Effects

Intracellular recordings from neurons in various brain regions provided the first direct evidence of L-HCA's excitatory nature. In cat caudate neurons, microiontophoretic application of L-HCA induced a depolarization pattern strikingly similar to that produced by NMDA. This depolarization could be selectively blocked by the specific NMDA receptor antagonist (D)-2-amino-7-phosphonoheptanoic acid ((D)-AP-7), providing strong evidence for its action at NMDA receptors. Similarly, studies on CA3 neurons in guinea pig hippocampus sections showed that D- and D,L-homocysteate induced significant depolarizations accompanied by an increase in membrane conductance.

Further investigations in rat retinal ganglion cells using whole-cell patch-clamp recordings revealed that L-HCA elicited an inward current at -60 mV, characteristic of NMDA receptor activation. This current was associated with a dramatic increase in noise level, another signature of NMDA receptor channel opening. Importantly, the L-HCA-evoked currents were almost completely blocked by known NMDA receptor antagonists such as D-2-amino-5-phosphonovalerate (D-AP5), Mg2+, and 7-chlorokynurenate (7-Cl KYN).

Receptor Binding and Agonist Profile

Receptor binding assays and functional studies further solidified L-HCA's identity as an NMDA receptor agonist. In striatal cholinergic interneurons, L-HCA was shown to evoke the release of [3H]acetylcholine, an effect mediated by NMDA-type receptors. The concentration-response curve for L-HCA in this assay was virtually identical to that of NMDA, with an equal EC50 value.

Competitive binding assays demonstrated that L-HCA could displace the binding of [3H]-glutamate to brain membranes with a Ki value of 67 µM. Autoradiographic studies revealed that the pattern of [3H]-glutamate displacement by L-HCA was essentially identical to that of NMDA, further supporting their interaction with the same receptor population.

The neurotoxic effects of L-HCA also mirrored those of NMDA. In the ex vivo chick retina, L-HCA induced a pattern of cytopathology that was characteristic of NMDA-induced excitotoxicity and distinct from that caused by kainic acid. This neurotoxicity could be blocked by a range of NMDA antagonists, with a direct correlation between their potency against NMDA and L-HCA.

Quantitative Data Summary

The following tables summarize the key quantitative data from the initial characterization studies of this compound.

| Parameter | Value | Species/Tissue | Experimental Model | Reference |

| EC50 | 56.1 µM | Rat Striatum | [3H]Acetylcholine Release | |

| IC50 (vs. NMDA-evoked [3H]ACh release) | ||||

| Mg2+ | 25.8 µM | Rat Striatum | [3H]Acetylcholine Release | |

| 2-amino-7-phosphonoheptanoate | 51.2 µM | Rat Striatum | [3H]Acetylcholine Release | |

| 3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid | 20.1 µM | Rat Striatum | [3H]Acetylcholine Release | |

| Tiletamine | 0.59 µM | Rat Striatum | [3H]Acetylcholine Release | |

| MK-801 | 0.087 µM | Rat Striatum | [3H]Acetylcholine Release | |

| Ki | 67 µM | Not Specified | [3H]-Glutamate Binding |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the initial characterization of this compound.

High-Performance Liquid Chromatography (HPLC) for Endogenous L-HCA Detection

This method was developed for the quantitative determination of sulfur-containing amino acids.

-

Tissue Preparation: Rat striatal slices are prepared and incubated in a suitable physiological buffer.

-

Depolarization and Sample Collection: The slices are stimulated with a high concentration of potassium to induce depolarization-dependent release of neurotransmitters. The superfusate is collected for analysis.

-

Precolumn Derivatization: Amino acids in the collected samples are derivatized to make them detectable by the HPLC system.

-

Chromatographic Separation: The derivatized amino acids are separated on a reverse-phase HPLC column using a specific gradient elution profile.

-

Detection and Quantification: The separated amino acids are detected, and their concentrations are determined by comparing their peak areas to those of known standards.

Intracellular Electrophysiological Recording

This technique was used to measure the direct effects of L-HCA on neuronal membrane potential.

-

Animal Preparation: Anesthetized cats are used, and the corticocaudate pathway is stimulated electrically.

-

Microelectrode Placement: A glass microelectrode filled with a conducting solution is inserted into a caudate neuron to record its intracellular potential.

-

Microiontophoresis: A multi-barreled micropipette is positioned near the recorded neuron. One barrel contains L-HCA, another contains NMDA, and others may contain antagonists like (D)-AP-7.

-

Drug Application: Small, controlled currents are passed through the respective barrels to eject the drugs onto the neuronal membrane.

-

Data Acquisition: The changes in the neuron's membrane potential in response to drug application and cortical stimulation are recorded and analyzed.

[3H]Acetylcholine Release Assay

This assay measures the functional activation of NMDA receptors on cholinergic interneurons.

-

Slice Preparation: Striatal slices from rats are prepared and incubated with [3H]choline, which is taken up and converted to [3H]acetylcholine.

-

Superfusion: The slices are placed in a superfusion chamber and continuously perfused with a physiological buffer.

-

Stimulation: The slices are exposed to various concentrations of L-HCA or NMDA, with or without antagonists.

-

Fraction Collection: The superfusate is collected in fractions over time.

-

Scintillation Counting: The amount of [3H]acetylcholine in each fraction is determined using a liquid scintillation counter. The release is expressed as a percentage of the total tritium (B154650) content of the slices.

Radioligand Binding Assay

This assay is used to determine the affinity of L-HCA for glutamate (B1630785) receptors.

-

Membrane Preparation: Brain tissue is homogenized, and the cell membranes containing the receptors are isolated by centrifugation.

-

Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [3H]-glutamate) and varying concentrations of the unlabeled competitor (L-HCA or NMDA).

-

Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through a glass fiber filter, which traps the membranes with the bound radioligand. The unbound radioligand passes through the filter.

-

Washing: The filters are washed quickly with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed to determine the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand (IC50), from which the inhibition constant (Ki) can be calculated.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows described.

Caption: L-HCA signaling through the NMDA receptor.

Caption: Workflow for intracellular electrophysiological recording.

References

- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0002205) [hmdb.ca]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Homocysteic acid - Wikipedia [en.wikipedia.org]

- 4. Release of neuroactive substances: homocysteic acid as an endogenous agonist of the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

L-Homocysteic acid role in glutamatergic neurotransmission

An In-depth Technical Guide on the Role of L-Homocysteic Acid in Glutamatergic Neurotransmission

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound (L-HCA) is an endogenous sulfur-containing amino acid structurally analogous to glutamate (B1630785). It functions as a potent agonist at multiple subtypes of glutamate receptors, positioning it as a significant modulator of glutamatergic neurotransmission. Its activity is particularly prominent at the N-methyl-D-aspartate (NMDA) receptor, where it acts as a potent excitotoxin at elevated concentrations. L-HCA is implicated in both physiological processes, such as synaptic plasticity, and pathophysiological conditions, including neurodegenerative diseases and ischemic brain injury. This document provides a comprehensive technical overview of the receptor pharmacology, signaling pathways, and experimental methodologies associated with L-HCA's role in the glutamatergic system.

Receptor Pharmacology of this compound

L-HCA exhibits a broad spectrum of activity across both ionotropic and metabotropic glutamate receptors. Its primary actions are mediated through the NMDA receptor, though it also interacts with other receptor subtypes.

Ionotropic Glutamate Receptors (iGluRs)

L-HCA is a powerful agonist at the NMDA receptor, often demonstrating a preference for this subtype over others.[1] Its binding and activation of NMDA receptors contribute significantly to neuronal excitation and, under pathological conditions, excitotoxicity.[2][3]

-

NMDA Receptors: L-HCA binds to the glutamate recognition site on the NMDA receptor, inducing a conformational change that opens the ion channel.[2][4] This action is dependent on the presence of a co-agonist, typically glycine. The resulting influx of Ca²⁺ is a critical trigger for numerous downstream signaling cascades. The neurotoxic actions of L-HCA are effectively blocked by NMDA receptor antagonists. In striatal cholinergic interneurons, the concentration-response curve for L-HCA in evoking acetylcholine (B1216132) release is nearly identical to that of NMDA itself.

-

AMPA and Kainate Receptors: The activity of L-HCA at AMPA and kainate receptors is considerably weaker than at NMDA receptors. While some studies in specific cell types, like Purkinje cells which lack functional NMDA receptors, show that L-HCA can elicit responses via AMPA receptors, it is generally not considered a selective or potent agonist for these receptor types in most neuronal populations. In fact, some research indicates that even millimolar concentrations of L-HCA do not activate kainate-like currents in certain preparations.

Data Presentation: L-HCA Activity at Ionotropic Glutamate Receptors

| Receptor Subtype | Parameter | Value | Species/Model | Experimental Condition |

| NMDA | Kᵢ | 67 µM | Chick Retina | Inhibition of ³H-Glutamate binding |

| NMDA | EC₅₀ | 56.1 µM | Rat Striatal Slices | Evoked [³H]Acetylcholine release |

Metabotropic Glutamate Receptors (mGluRs)

L-HCA also functions as an agonist at several subtypes of metabotropic glutamate receptors, which are G-protein-coupled receptors that modulate neuronal excitability and synaptic transmission through second messenger systems.

-

Group I mGluRs (mGluR1, mGluR5): L-HCA is a potent agonist at these receptors, stimulating phosphoinositide hydrolysis. Activation of Group I mGluRs can lead to the mobilization of intracellular calcium and the activation of Protein Kinase C (PKC).

-

Group II mGluRs (mGluR2, mGluR3) & Group III mGluRs (mGluR4, mGluR6, mGluR7, mGluR8): L-HCA and its derivatives have been shown to act as agonists at these receptor groups, typically leading to the inhibition of adenylyl cyclase and a reduction in cAMP levels. L-homocysteine sulfinic acid, a related compound, is a particularly potent agonist at mGluR2, mGluR4, mGluR6, and mGluR8.

Data Presentation: L-HCA Agonist Potency at Metabotropic Glutamate Receptors

| Receptor Subtype | Effect | Relative Potency | Cellular System |

| mGluR1 | Phosphoinositide Hydrolysis | Potent Agonist | Stably Expressing Cells |

| mGluR5 | Phosphoinositide Hydrolysis | Potent Agonist | Stably Expressing Cells |

| mGluR2 | Inhibition of cAMP | Potent Agonist | Stably Expressing Cells |

| mGluR4 | Inhibition of cAMP | Potent Agonist | Stably Expressing Cells |

| mGluR6 | Inhibition of cAMP | Potent Agonist | Stably Expressing Cells |

| mGluR8 | Phosphoinositide Hydrolysis | Potent Agonist | Stably Expressing Cells (with Gαqi9) |

Signaling Pathways and Physiological Role

The activation of glutamate receptors by L-HCA initiates complex intracellular signaling cascades that mediate its effects on neurotransmission and neuronal health.

NMDA Receptor-Mediated Signaling

The primary signaling event following L-HCA binding to NMDA receptors is a significant influx of calcium (Ca²⁺). This Ca²⁺ signal can activate a multitude of downstream effectors, including:

-

Kinases: Calcium/calmodulin-dependent protein kinase II (CaMKII), Protein Kinase C (PKC), and extracellular signal-regulated kinase (ERK).

-

Transcription Factors: cAMP response-element binding protein (CREB), which is involved in synaptic plasticity and cell survival.

-

Enzymes: Neuronal nitric oxide synthase (nNOS), leading to the production of nitric oxide.

Sustained activation of the ERK MAP kinase pathway is a critical step that links NMDA receptor stimulation by homocysteine derivatives to neurotoxicity.

Caption: L-HCA signaling through NMDA and Group I mGlu receptors.

Role as a Putative Neurotransmitter

Evidence suggests L-HCA may act as an endogenous neurotransmitter. It is found naturally in the mammalian central nervous system, is released from brain slices in a calcium-dependent manner upon depolarization, and may be stored in nerve terminals. Its potent and selective action on postsynaptic NMDA receptors further supports its role in synaptic transmission.

Experimental Protocols

Investigating the effects of L-HCA requires specific methodologies to assess its interaction with receptors and its influence on neuronal function.

Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Kᵢ) of L-HCA for a specific glutamate receptor subtype (e.g., NMDA receptor).

Methodology:

-

Membrane Preparation: Isolate brain tissue of interest (e.g., rat cerebral cortex). Homogenize the tissue in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Perform differential centrifugation to obtain a crude membrane fraction rich in postsynaptic densities. Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands.

-

Assay Incubation: In a multi-well plate, incubate the prepared membranes with a fixed concentration of a high-affinity radiolabeled antagonist for the target receptor (e.g., [³H]CGP 39653 for the NMDA receptor). Add increasing concentrations of unlabeled L-HCA to compete for binding.

-

Separation: After incubation to equilibrium, rapidly separate the bound from free radioligand via vacuum filtration through glass fiber filters. The filters will trap the membranes with the bound radioligand.

-

Quantification: Wash the filters rapidly with ice-cold buffer to remove non-specifically bound radioligand. Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of L-HCA. Determine the IC₅₀ value (the concentration of L-HCA that inhibits 50% of the radioligand's specific binding). Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To characterize the ion currents and membrane depolarization evoked by L-HCA in single neurons.

Methodology:

-

Cell/Slice Preparation: Prepare acute brain slices (e.g., hippocampus) from a rodent or use cultured neurons. Maintain the preparation in oxygenated artificial cerebrospinal fluid (aCSF).

-

Recording Configuration: Using a micromanipulator, approach a target neuron with a glass micropipette filled with an internal solution. Establish a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane. Apply gentle suction to rupture the membrane patch, achieving the whole-cell configuration.

-

Voltage Clamp: Clamp the neuron's membrane potential at a desired holding potential (e.g., -60 mV). This allows for the direct measurement of ion currents flowing across the membrane.

-

Drug Application: Apply L-HCA to the neuron using a rapid perfusion system. To isolate specific receptor-mediated currents, co-apply selective antagonists (e.g., D-AP5 for NMDA receptors, CNQX for AMPA/kainate receptors).

-

Data Acquisition and Analysis: Record the inward currents evoked by L-HCA application at various concentrations. Plot the current amplitude against the L-HCA concentration to generate a dose-response curve and calculate the EC₅₀ value.

Caption: Standard experimental workflows for studying L-HCA.

Conclusion

This compound is a multifaceted endogenous compound that acts as a potent agonist at NMDA and metabotropic glutamate receptors. Its ability to powerfully activate these receptors underscores its importance in modulating synaptic activity and plasticity. However, this same potency renders it a significant excitotoxic agent when its homeostasis is disrupted, linking it to the pathology of various neurological disorders. The methodologies outlined herein provide a framework for the continued investigation of L-HCA's complex role. For drug development professionals, understanding the specific interactions of L-HCA with glutamate receptor subtypes offers potential avenues for designing novel therapeutic agents that can modulate glutamatergic tone in disease states.

References

- 1. This compound but not L-glutamate is an endogenous N-methyl-D-aspartic acid receptor preferring agonist in rat neocortical neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: an endogenous excitotoxic ligand of the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound as an alternative cytotoxin for studying glutamate-induced cellular degeneration of Huntington's disease and normal skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Homocysteic acid as a putative excitatory amino acid neurotransmitter: I. Postsynaptic characteristics at N-methyl-D-aspartate-type receptors on striatal cholinergic interneurons - PubMed [pubmed.ncbi.nlm.nih.gov]

L-Homocysteic Acid: A Potential Biomarker for Alzheimer's Disease - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alzheimer's disease (AD) presents a significant and growing global health challenge, necessitating the discovery and validation of reliable biomarkers for early diagnosis and therapeutic monitoring. Emerging evidence points to the involvement of neurotoxic metabolites in the pathophysiology of AD. One such molecule of interest is L-Homocysteic acid (L-HCA), a potent excitotoxic metabolite of the sulfur-containing amino acid, homocysteine. Elevated levels of total homocysteine (tHcy) are a well-established risk factor for Alzheimer's disease. This technical guide provides a comprehensive overview of the current state of knowledge on L-HCA as a potential biomarker for AD, with a focus on quantitative data, the underlying signaling pathways of its neurotoxicity, and the experimental protocols for its detection and quantification.

Quantitative Data on Homocysteine and this compound Levels in Alzheimer's Disease and Mild Cognitive Impairment

While direct and extensive quantitative data for this compound are still emerging, a substantial body of research has established a strong correlation between elevated levels of its precursor, total homocysteine (tHcy), and the presence and progression of Mild Cognitive Impairment (MCI) and Alzheimer's disease.

Plasma and Cerebrospinal Fluid Levels of Total Homocysteine

A meta-analysis of 35 studies, encompassing 2172 AD patients and 2289 healthy controls, revealed that blood levels of homocysteine are significantly higher in individuals with Alzheimer's disease[1][2]. However, the same analysis did not find a statistically significant difference in cerebrospinal fluid (CSF) homocysteine levels between the two groups[1][2]. Other studies have reported conflicting findings regarding CSF homocysteine levels, with some indicating an increase in AD patients[3] and others finding no significant difference compared to age-matched controls.

| Biological Matrix | Patient Group | Mean Concentration (µmol/L) | Key Findings | Reference |

| Plasma | Alzheimer's Disease | Significantly higher than controls (Ratio of Mean ≈ 1.32) | Blood Hcy is approximately one-third higher in AD patients. | |

| Mild Cognitive Impairment | 17.6 ± 7.4 | Mean plasma Hcy was significantly higher than in normal elderly subjects (15.7 ± 4.8 µmol/L). | ||

| Alzheimer's Disease | Significantly elevated (p < 0.001) | Patients with AD had significantly elevated total plasma homocysteine. | ||

| Cerebrospinal Fluid (CSF) | Alzheimer's Disease | No significant difference from controls (Ratio of Mean ≈ 1.12) | CSF Hcy levels did not differ significantly between AD patients and controls in a large meta-analysis. | |

| Alzheimer's Disease | 115 ± 62 nmol/L | No significant difference compared to elderly controls (123 ± 89 nmol/L). | ||

| Alzheimer's Disease | Significantly higher than controls (+31%) | Increase of total Hcy concentration in the brain is suggested to be related to AD pathogenesis. |

This compound in Mild Cognitive Impairment

A preliminary study has directly implicated plasma L-HCA as a potential early diagnostic marker for MCI, a prodromal stage of AD.

| Biological Matrix | Patient Group | Cut-off Concentration | Sensitivity | Specificity | Reference |

| Plasma | Mild Cognitive Impairment vs. Negative Control | 0.116 µM | 95.7% | 70% |

Signaling Pathways and Mechanisms of this compound Neurotoxicity

L-HCA and its precursor, homocysteine, contribute to AD pathology through several interconnected mechanisms, primarily excitotoxicity, promotion of tau hyperphosphorylation, exacerbation of amyloid-beta pathology, and induction of oxidative stress.

NMDA Receptor-Mediated Excitotoxicity

L-HCA is a potent agonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neuronal survival. Over-activation of NMDA receptors by L-HCA leads to excessive calcium (Ca²⁺) influx into neurons. This calcium overload triggers a cascade of neurotoxic events, including the activation of proteases and kinases, mitochondrial dysfunction, and the production of reactive oxygen species (ROS), ultimately leading to neuronal apoptosis. This process is known as excitotoxicity.

References

- 1. Blood and CSF Homocysteine Levels in Alzheimer’s Disease: A Meta-Analysis and Meta-Regression of Case–Control Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Blood and CSF Homocysteine Levels in Alzheimer's Disease: A Meta-Analysis and Meta-Regression of Case-Control Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Homocysteine and methylmalonic acid concentrations in cerebrospinal fluid: relation with age and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Endogenous L-Homocysteic Acid: A Double-Edged Sword in Neurological Health and Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Endogenous L-Homocysteic acid (L-HCA), a sulfur-containing excitatory amino acid, has emerged as a critical modulator of neuronal function and a key player in the pathogenesis of various neurological disorders. Structurally similar to glutamate (B1630785), L-HCA exerts its potent effects primarily through the activation of N-methyl-D-aspartate (NMDA) receptors, positioning it at the crossroads of synaptic transmission, plasticity, and excitotoxicity. This technical guide provides a comprehensive overview of the current understanding of L-HCA, focusing on its role in both physiological and pathological states within the central nervous system (CNS). We delve into the quantitative aspects of L-HCA's actions, detail experimental methodologies for its study, and visualize its complex signaling pathways, offering a valuable resource for researchers, scientists, and drug development professionals in the field of neuroscience.

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity and neurotoxicity of this compound.

Table 1: Neurotoxic Concentrations of this compound

| Parameter | Value | Experimental System | Reference |

| ED50 for Neuronal Damage | ~40 µM | Fetal mouse neocortex cultures (5-minute exposure) | [1] |

| Neurotoxic Concentration Range | 3 µM - 1 mM | Fetal mouse neocortex cultures (5-minute exposure) | [1] |

| Neurotoxic Homocysteine Levels (Precursor) | 10-100 µM | In the presence of elevated glycine (B1666218) | [2] |

Table 2: Receptor Binding and Activation

| Parameter | Value | Receptor/System | Reference |

| Ki for 3H-Glu Binding Inhibition | 67 µM | NMDA Receptor | [3] |

| EC50 for NMDA Receptor Activation (GluN1/2A) | 9.7 ± 1.8 µM | Recombinant HEK293T cells | [4] |

| EC50 for NMDA Receptor Activation (GluN1/2B) | 61.8 ± 8.9 µM | Recombinant HEK293T cells |

Table 3: Physiological and Pathological Concentrations

| Analyte | Concentration | Condition/Matrix | Reference |

| Homocysteine (Hcy) | Up to 10 µM | Brain | |

| Homocysteine (Hcy) | 15-50 µM | Plasma (Hyperhomocysteinemia) | |

| This compound (HCA) | ~5 pg/mg tissue | Mouse brain (B-vitamin deficient diet) | |

| Homocysteine (Hcy) | ~1 ng/mg tissue | AppNL-G-F mouse brain |

Core Signaling Pathways

L-HCA's primary mechanism of action is through the potent activation of NMDA receptors, a subtype of ionotropic glutamate receptors. This interaction triggers a cascade of downstream events that are crucial for both normal synaptic function and, when overactivated, for neuronal death.

L-HCA-Mediated NMDA Receptor Activation and Excitotoxicity

The binding of L-HCA to the NMDA receptor, in conjunction with a co-agonist like glycine or D-serine, leads to the opening of the receptor's ion channel. This allows for the influx of extracellular Ca²⁺ and Na⁺ into the neuron. While controlled Ca²⁺ influx is vital for synaptic plasticity and learning, excessive and prolonged activation of NMDA receptors by L-HCA results in excitotoxicity. This pathological process is characterized by a massive and sustained increase in intracellular Ca²⁺ levels, which in turn activates a host of detrimental enzymatic pathways. These include the activation of proteases (e.g., calpains), phospholipases, and nitric oxide synthase (NOS), leading to the breakdown of cellular structures, membrane damage, and the generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS). The resulting oxidative stress further damages cellular components, including lipids, proteins, and DNA, ultimately culminating in neuronal apoptosis or necrosis.

Involvement in Neurodegenerative Diseases

Elevated levels of L-HCA's precursor, homocysteine, are recognized as a risk factor for several neurodegenerative diseases, including Alzheimer's disease and dementia. The neurotoxic mechanisms of L-HCA are thought to contribute significantly to the pathology of these conditions. For instance, L-HCA can induce the accumulation of neurotoxic amyloid-β (Aβ) peptides in cortical neurons. Furthermore, the excitotoxicity and oxidative stress triggered by L-HCA can exacerbate the neuronal damage already occurring in these diseases.

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of L-HCA's role in neurological health and disease. Below are outlines of key experimental protocols.

Quantification of this compound in Brain Tissue

A precise and sensitive method for quantifying L-HCA in biological samples is essential. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely used and robust technique.

Protocol Outline:

-

Tissue Homogenization:

-

Excise brain tissue of interest (e.g., hippocampus, cortex) from animal models.

-

Homogenize the tissue in a suitable buffer (e.g., phosphate-buffered saline with protease inhibitors) on ice.

-

-

Protein Precipitation:

-

Add a protein precipitating agent, such as acetonitrile (B52724) or methanol, to the homogenate to remove proteins.

-

Centrifuge the mixture at high speed to pellet the precipitated proteins.

-

-

Supernatant Derivatization (Optional but Recommended for Improved Sensitivity):

-

Collect the supernatant containing L-HCA.

-

Derivatize the amino acid group of L-HCA with a reagent that enhances its ionization efficiency and chromatographic retention (e.g., using a pre-column derivatization agent).

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample into an HPLC system equipped with a suitable column (e.g., a reverse-phase C18 column).

-

Separate L-HCA from other molecules in the sample based on its physicochemical properties.

-

Introduce the eluent into a tandem mass spectrometer for detection and quantification.

-

Use a stable isotope-labeled internal standard of L-HCA for accurate quantification.

-

In Vitro Neurotoxicity Assessment

Primary neuronal cultures or neuronal cell lines are invaluable for studying the direct neurotoxic effects of L-HCA and for screening potential neuroprotective compounds.

Protocol Outline:

-

Cell Culture:

-

Culture primary neurons (e.g., from fetal mouse cortex or hippocampus) or a suitable neuronal cell line (e.g., SH-SY5Y) under appropriate conditions.

-

For cell lines, differentiation into a neuronal phenotype may be required to enhance their relevance to the in vivo situation.

-

-

L-HCA Treatment:

-

Expose the cultured neurons to a range of L-HCA concentrations (e.g., from micromolar to millimolar) for a defined period (e.g., minutes to hours).

-

Include a vehicle-treated control group.

-

-

Assessment of Neuronal Viability:

-

Quantify cell death using methods such as the MTT assay, LDH release assay, or by staining with fluorescent dyes that differentiate between live and dead cells (e.g., Calcein-AM and Propidium Iodide).

-

-

Mechanistic Studies:

-

To investigate the underlying mechanisms of neurotoxicity, measure parameters such as:

-

Intracellular Calcium Levels: Using fluorescent calcium indicators (e.g., Fura-2 AM).

-

Reactive Oxygen Species (ROS) Production: Using fluorescent probes like DCFH-DA.

-

Apoptosis: By TUNEL staining or flow cytometry for Annexin V/Propidium Iodide.

-

-

Animal Models for Studying L-HCA Effects

Animal models are essential for understanding the in vivo consequences of elevated L-HCA and for testing therapeutic interventions.

Commonly Used Animal Models:

-

Dietary Models: Mice or rats can be fed diets deficient in B vitamins (folate, B6, B12) to induce hyperhomocysteinemia, leading to an increase in L-HCA levels.

-

Genetic Models: Genetically modified mice with deficiencies in enzymes involved in homocysteine metabolism (e.g., cystathionine (B15957) β-synthase (CBS) knockout mice) exhibit chronically elevated homocysteine levels.

-

Direct Administration: L-HCA can be directly administered to animals via intracerebroventricular (ICV) or intraperitoneal (IP) injections to study its acute effects.

Assessment of Neurological Outcomes:

-

Behavioral Testing: A battery of behavioral tests can be used to assess cognitive function (e.g., Morris water maze, Barnes maze), motor function, and anxiety-like behavior.

-

Histopathology: Brain tissue can be examined for signs of neuronal damage, apoptosis, and neuroinflammation using techniques like Nissl staining, TUNEL staining, and immunohistochemistry for markers of gliosis (e.g., GFAP for astrocytes, Iba1 for microglia).

-

Electrophysiology: Techniques like in vivo or in vitro electrophysiology can be used to measure changes in synaptic transmission and plasticity.

Conclusion and Future Directions

Endogenous this compound is a potent neuromodulator with a clear dual role in the central nervous system. Its function as an agonist at NMDA receptors is fundamental to synaptic physiology, but its overactivation is a significant contributor to excitotoxic neuronal damage. The link between elevated levels of its precursor, homocysteine, and a range of neurodegenerative diseases underscores the clinical relevance of understanding L-HCA's mechanisms of action.

Future research should focus on further elucidating the specific signaling pathways downstream of L-HCA-mediated NMDA receptor activation in different neuronal populations and disease states. The development of selective antagonists for L-HCA's actions at the NMDA receptor could represent a promising therapeutic strategy for mitigating excitotoxicity in conditions such as stroke, traumatic brain injury, and neurodegenerative disorders. Furthermore, a deeper understanding of the regulation of endogenous L-HCA synthesis and metabolism may reveal novel targets for therapeutic intervention aimed at maintaining neurological health and preventing disease progression. The methodologies and data presented in this guide provide a solid foundation for advancing these critical areas of research.

References

L-Homocysteic Acid: A Critical Mediator in Homocysteine Metabolism and Neurotoxicity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

L-Homocysteic acid (L-HCA), a structural analog of the excitatory neurotransmitter L-glutamate, is an endogenous metabolite derived from the sulfur-containing amino acid L-homocysteine. Elevated levels of its precursor, homocysteine (a condition known as hyperhomocysteinemia), are an established independent risk factor for a multitude of pathologies, most notably cardiovascular and neurodegenerative diseases. While much of the research has focused on homocysteine itself, there is a growing body of evidence suggesting that L-HCA is a key mediator of the excitotoxic effects associated with hyperhomocysteinemia. This technical guide provides a comprehensive overview of the relationship between this compound and homocysteine metabolism, its physiological and pathological roles, and detailed methodologies for its study. This document is intended to serve as a valuable resource for researchers and professionals in drug development seeking to understand and target the homocysteine-L-homocysteic acid axis in disease.

Introduction to Homocysteine Metabolism

Homocysteine is a non-proteinogenic amino acid that occupies a central branch point in the metabolism of methionine, an essential amino acid. The intracellular concentration of homocysteine is tightly regulated by two primary metabolic pathways: remethylation and transsulfuration.[1][2]

-

Remethylation Pathway: In this pathway, homocysteine is recycled back to methionine. This process is catalyzed by methionine synthase, which requires vitamin B12 as a cofactor, and utilizes 5-methyltetrahydrofolate (the active form of folate, vitamin B9) as a methyl donor. An alternative remethylation pathway, primarily active in the liver and kidneys, is catalyzed by betaine-homocysteine methyltransferase, which uses betaine (B1666868) as the methyl donor.[3][4]

-

Transsulfuration Pathway: This pathway commits homocysteine to catabolism. Homocysteine condenses with serine to form cystathionine (B15957) in a reaction catalyzed by the vitamin B6-dependent enzyme cystathionine β-synthase (CBS). Cystathionine is then cleaved by another vitamin B6-dependent enzyme, cystathionine γ-lyase (CSE), to produce cysteine, α-ketobutyrate, and ammonia. Cysteine can then be incorporated into proteins or the major intracellular antioxidant, glutathione.[3]

Disruptions in these pathways, often due to genetic defects in the involved enzymes or deficiencies in the cofactor vitamins (B6, B9, and B12), can lead to an accumulation of homocysteine, resulting in hyperhomocysteinemia.

References

- 1. Cysteine Dioxygenase: A Robust System for Regulation of Cellular Cysteine Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The metabolism and significance of homocysteine in nutrition and health - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NMDA receptor-mediated ERK 1/2 pathway is involved in PFHxS-induced apoptosis of PC12 cells [ouci.dntb.gov.ua]

- 4. Homocysteine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Endogenous Neuromodulator: A Technical Guide to L-Homocysteic Acid's Physiological Concentrations

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Homocysteic acid (L-HCA), a structural analogue of the excitatory neurotransmitter glutamate, is an endogenous amino acid implicated in a range of physiological and pathophysiological processes within the central nervous system (CNS). As a potent agonist at N-methyl-D-aspartate (NMDA) receptors, L-HCA plays a significant role in neuronal signaling and excitotoxicity.[1][2] Its precursor, L-homocysteine (Hcy), is a more commonly measured biomarker, with elevated levels (hyperhomocysteinemia) being an established risk factor for various neurological and vascular diseases.[3][4][5] This technical guide provides an in-depth overview of the physiological concentrations of L-HCA and its precursor Hcy, details established experimental protocols for their quantification, and visualizes their key signaling pathways.

Data Presentation: Quantitative Concentrations of this compound and Homocysteine

The following tables summarize the reported physiological and pathological concentrations of this compound and Homocysteine in various human biological fluids. Due to the relative scarcity of direct L-HCA quantification in literature, data for its more frequently monitored precursor, Homocysteine, is also provided to offer a broader context of the metabolic landscape.

Table 1: Concentrations of this compound (L-HCA) in Human Biological Fluids

| Biological Matrix | Condition | Concentration Range (µmol/L) | Reference(s) |

| Cerebrospinal Fluid (CSF) | Pathological | Detected, but not consistently quantified |

Note: Quantitative physiological concentrations of L-HCA in human plasma, serum, and brain tissue are not well-established in the currently available literature.

Table 2: Concentrations of Homocysteine (Hcy) in Human Biological Fluids

| Biological Matrix | Condition | Concentration Range (µmol/L) | Reference(s) |

| Plasma/Serum | |||

| Normal/Physiological | 5 - 15 | ||

| Mild Hyperhomocysteinemia | 16 - 30 | ||

| Intermediate Hyperhomocysteinemia | 31 - 100 | ||

| Severe Hyperhomocysteinemia | > 100 | ||

| Cerebrospinal Fluid (CSF) | |||

| Normal/Physiological | 0.062 - 0.24 | ||

| Alzheimer's Disease | 0.076 - 0.66 | ||

| Parkinson's Disease | Significantly higher than controls | ||

| Amyotrophic Lateral Sclerosis (ALS) | 0.46 - 0.50 | ||

| Brain Tissue | |||

| Normal/Physiological | Levels can be higher than in CSF |

Experimental Protocols

Accurate quantification of L-HCA and Hcy is crucial for research and clinical applications. The following are detailed methodologies for their determination in biological samples.

Protocol 1: Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method provides high sensitivity and specificity for the detection of L-HCA.

-

Sample Preparation:

-

To 100 µL of serum, plasma, or CSF, add an internal standard (e.g., a stable isotope-labeled L-HCA).

-

Precipitate proteins by adding 400 µL of ice-cold acetonitrile.

-

Vortex the mixture for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

-

Chromatographic Separation:

-

Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is typically used for separation.

-

Mobile Phase A: Acetonitrile with 0.1% formic acid.

-

Mobile Phase B: Water with 0.1% formic acid.

-

Gradient: A gradient elution is employed, starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B.

-

Flow Rate: 0.5 mL/min.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Transitions: Monitor specific precursor-to-product ion transitions for L-HCA and the internal standard.

-

Protocol 2: Quantification of Total Homocysteine by High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

This is a widely used and robust method for measuring total Hcy (the sum of free and protein-bound forms).

-

Sample Preparation (Reduction and Derivatization):

-

To 100 µL of plasma or serum, add 10 µL of a reducing agent (e.g., tris(2-carboxyethyl)phosphine (B1197953) - TCEP) to release protein-bound homocysteine.

-

Incubate at room temperature for 30 minutes.

-

Precipitate proteins by adding 100 µL of 10% trichloroacetic acid (TCA).

-

Centrifuge at 12,000 x g for 10 minutes.

-

Take an aliquot of the supernatant and add a derivatizing agent (e.g., 7-fluoro-2,1,3-benzoxadiazole-4-sulfonamide - SBD-F) and a borate (B1201080) buffer (pH 9.5).

-

Incubate at 60°C for 1 hour to form a fluorescent derivative.

-

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column.

-

Mobile Phase: An isocratic or gradient elution with a buffer such as potassium phosphate (B84403) at an acidic pH.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

-

Fluorescence Detection:

-

Excitation Wavelength: 385 nm.

-

Emission Wavelength: 515 nm.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to this compound.

Conclusion

This technical guide provides a consolidated resource for understanding the physiological and pathological concentrations of this compound and its clinically significant precursor, Homocysteine. The detailed experimental protocols and visual representations of key pathways are intended to support researchers, scientists, and drug development professionals in their investigation of these important neuromodulators. The established link between elevated homocysteine levels and a range of neurological disorders underscores the importance of accurate quantification and a deeper understanding of the downstream effects of both Hcy and L-HCA. Further research is warranted to fully elucidate the physiological concentration ranges of L-HCA and its precise role in both health and disease.

References

- 1. This compound: an endogenous excitotoxic ligand of the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound mediates synaptic excitation at NMDA receptors in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The role of homocysteine in pathology of some neurological diseases - Aktualności Neurologiczne - Current Neurology [neurologia.com.pl]

- 4. Involvements of Hyperhomocysteinemia in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Controversial Role of Homocysteine in Neurology: From Labs to Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: L-Homocysteic Acid as a Putative Endogenous Neuromodulator

As an AI, I am unable to generate a complete, in-depth technical guide or whitepaper on a highly specialized scientific topic like "L-Homocysteic acid as a putative endogenous neuromodulator" without access to proprietary scientific databases and the full text of research articles. The information available through general web searches is often not detailed enough to fulfill the core requirements of your request, such as providing exhaustive quantitative data and detailed experimental protocols.

However, I can provide you with a foundational document that outlines the key concepts, presents a template for the data you would need to collect, and includes the requested visualizations based on generally accepted knowledge of excitatory amino acid neurotransmission. This can serve as a starting point for your own research and compilation of a more comprehensive guide.

Here is a framework for the technical guide you requested:

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound (L-HCA) is a sulfur-containing excitatory amino acid that is structurally related to glutamate (B1630785). It is considered a putative endogenous neuromodulator due to its potent excitatory effects on central neurons and its interaction with glutamate receptors. This document provides a technical overview of the current understanding of L-HCA's role in the central nervous system, focusing on its receptor interactions, signaling pathways, and the experimental methodologies used for its study.

Quantitative Data: Receptor Binding and Functional Assays

The neuromodulatory effects of L-HCA are primarily mediated through its action on ionotropic and metabotropic glutamate receptors. The following table summarizes key quantitative data from various studies. (Note: The following data is illustrative and should be populated with values from specific research articles).

| Receptor Subtype | Ligand | Assay Type | Preparation | Ki (nM) | IC50 (nM) | EC50 (µM) | Reference |

| NMDA | [3H]CPP | Radioligand Binding | Rat cortical synaptosomes | - | 1,200 | - | [Cite] |

| NMDA | L-HCA | Electrophysiology | Cultured hippocampal neurons | - | - | 25 | [Cite] |

| AMPA | [3H]AMPA | Radioligand Binding | Rat cortical membranes | 5,000 | - | - | [Cite] |

| Kainate | [3H]Kainate | Radioligand Binding | Rat cerebellar membranes | 8,000 | - | - | [Cite] |

| mGluR1 | L-HCA | Calcium Imaging | HEK293 cells expressing mGluR1 | - | - | 15 | [Cite] |

| mGluR5 | L-HCA | Inositol Phosphate Assay | CHO cells expressing mGluR5 | - | - | 30 | [Cite] |

Signaling Pathways of this compound

L-HCA exerts its effects by activating multiple downstream signaling cascades upon binding to glutamate receptors. The primary pathways involve ionotropic receptor-mediated cation influx and metabotropic receptor-mediated second messenger systems.

Methodological & Application

L-Homocysteic Acid Electrophysiology: Application Notes and Protocols for Patch-Clamp Recording

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing patch-clamp electrophysiology for studying the effects of L-Homocysteic acid (L-HCA) on neuronal ion channels. L-HCA, a structural analog of glutamate (B1630785), is an endogenous excitatory amino acid that acts as a potent agonist at N-methyl-D-aspartate (NMDA) receptors.[1][2][3] Understanding its interaction with various receptors is crucial for neuroscience research and the development of novel therapeutics targeting glutamatergic signaling.

Introduction to this compound in Electrophysiology

This compound is an excitatory neurotransmitter that primarily exerts its effects through the activation of ionotropic and metabotropic glutamate receptors. Patch-clamp electrophysiology is the gold-standard technique for investigating the direct effects of L-HCA on ion channel function with high temporal and spatial resolution. This method allows for the precise measurement of changes in membrane potential and ionic currents in response to L-HCA application, providing valuable insights into its mechanism of action at the molecular level.

Key Receptors and Signaling Pathways

L-HCA has been shown to interact with several key glutamate receptors, each linked to distinct intracellular signaling cascades.

-

N-Methyl-D-Aspartate (NMDA) Receptors: L-HCA is a potent agonist at the NMDA receptor, a ligand-gated ion channel permeable to Ca²⁺, Na⁺, and K⁺.[4] Activation of NMDA receptors by L-HCA leads to an influx of Ca²⁺, which acts as a second messenger to trigger a variety of downstream signaling pathways involved in synaptic plasticity, learning, and memory, but also excitotoxicity.[5] The activity of NMDA receptors is voltage-dependent, being blocked by Mg²⁺ at resting membrane potentials.

-

α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) Receptors: While primarily known as an NMDA receptor agonist, L-HCA can also activate AMPA receptors, which are responsible for the majority of fast excitatory synaptic transmission in the brain. AMPA receptor activation leads to Na⁺ influx and depolarization of the neuronal membrane.

-

Metabotropic Glutamate Receptors (mGluRs): L-HCA can also modulate neuronal activity through G-protein coupled metabotropic glutamate receptors. These receptors are not ion channels themselves but activate intracellular signaling cascades that can indirectly modulate ion channel activity and other cellular processes. Group I mGluRs (mGluR1 and mGluR5) are coupled to Gq proteins, leading to the activation of phospholipase C (PLC) and subsequent production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), which mobilize intracellular Ca²⁺ and activate protein kinase C (PKC).

Quantitative Data Summary

The following table summarizes key quantitative data regarding the electrophysiological effects of this compound.

| Parameter | Receptor/Channel | Preparation | Value | Reference |

| Current Amplitude | NMDA Receptor | Rat Retinal Ganglion Cells | 10-150 pA | |

| Ki | NMDA Receptor (³H-Glu binding) | Chick Retina | 67 µM | |

| EC₅₀ | non-NMDA Receptors | Hippocampal Neurons | Similar to NMDA receptors |

Experimental Protocols

Whole-Cell Patch-Clamp Protocol for L-HCA Application

This protocol outlines the steps for performing whole-cell patch-clamp recordings to measure L-HCA-evoked currents in cultured neurons or acute brain slices.

4.1.1. Cell Preparation

-

Cultured Neurons: Plate neurons on glass coverslips coated with an appropriate substrate (e.g., poly-L-lysine) and culture for a suitable duration to allow for maturation and receptor expression.

-

Acute Brain Slices: Prepare acute brain slices (200-300 µm thick) from the brain region of interest using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Allow slices to recover for at least 1 hour before recording.

4.1.2. Solutions and Reagents

-

Artificial Cerebrospinal Fluid (aCSF) (in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, and 10 glucose. Bubble with 95% O₂/5% CO₂ to maintain pH at 7.4.

-

Intracellular Solution (in mM): 130 CsCl, 10 HEPES, 10 BAPTA, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH. The use of a cesium-based internal solution helps to block potassium channels and isolate glutamate receptor-mediated currents.

-

This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 100 mM) of L-HCA in deionized water and store at -20°C. Dilute to the desired final concentration in aCSF on the day of the experiment.

4.1.3. Electrophysiological Recording

-

Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with intracellular solution.

-

Establish Whole-Cell Configuration:

-

Position the patch pipette over a healthy-looking neuron under visual guidance (e.g., DIC microscopy).

-

Apply gentle positive pressure to the pipette as it approaches the cell.

-

Upon contact with the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).

-

Apply a brief pulse of negative pressure to rupture the cell membrane and achieve the whole-cell configuration.

-

-

Data Acquisition:

-

Clamp the cell at a holding potential of -60 mV or -70 mV to record inward currents.

-

Acquire data using a patch-clamp amplifier and appropriate data acquisition software.

-

Apply L-HCA to the cell using a fast perfusion system for precise and rapid solution exchange.

-

To isolate NMDA receptor currents, recordings can be performed in the presence of AMPA/kainate receptor antagonists (e.g., CNQX) and GABA_A receptor antagonists (e.g., picrotoxin).

-

To study the voltage-dependent block of NMDA receptors, apply L-HCA at different holding potentials in the presence and absence of extracellular Mg²⁺.

-

Visualizations

Signaling Pathway Diagrams

Caption: Signaling pathways activated by this compound.

Experimental Workflow Diagram

Caption: Experimental workflow for a patch-clamp experiment.

References

- 1. This compound selectively activates N-methyl-D-aspartate receptors of rat retinal ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound but not L-glutamate is an endogenous N-methyl-D-aspartic acid receptor preferring agonist in rat neocortical neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: an endogenous excitotoxic ligand of the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. NMDA receptor - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vivo Microdialysis of Extracellular L-Homocysteic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Homocysteic acid (L-HCA), a structural analog of the excitatory neurotransmitter glutamate, is an endogenous amino acid that has garnered significant interest in the neuroscience community. It is a potent agonist at the N-methyl-D-aspartate (NMDA) receptor and has been implicated in neurotoxic processes.[1][2] Elevated levels of L-HCA are associated with hyperhomocysteinemia, a condition linked to various neurological and vascular disorders. In vivo microdialysis is a powerful technique that allows for the continuous sampling of endogenous substances from the extracellular space of discrete brain regions in awake, freely moving animals, providing invaluable insights into the dynamic neurochemistry of L-HCA.[3][4][5]

These application notes provide a comprehensive overview and detailed protocols for the successful implementation of in vivo microdialysis to measure extracellular L-HCA.

Applications

-

Neuropharmacology: Elucidate the effects of novel therapeutic agents on the extracellular dynamics of L-HCA.

-

Disease Modeling: Investigate the role of extracellular L-HCA in animal models of neurological disorders such as stroke, epilepsy, and neurodegenerative diseases.

-

Physiological Studies: Explore the physiological regulation of extracellular L-HCA in response to various stimuli.

-

Drug Development: Assess the impact of drug candidates on L-HCA-mediated neurotransmission and neurotoxicity.

Quantitative Data Summary

Currently, there is a limited amount of published data detailing the basal extracellular concentrations of this compound in specific brain regions as measured by in vivo microdialysis. The following table provides a template for how such data would be presented and includes reference values for the structurally related excitatory amino acid, L-Glutamate, to provide context.

| Analyte | Brain Region | Animal Model | Basal Extracellular Concentration (µM) | Stimulated Extracellular Concentration (µM) | Method of Stimulation | Reference |

| This compound | e.g., Hippocampus | e.g., Rat | Data Not Available | Data Not Available | e.g., High K+ | |

| This compound | e.g., Striatum | e.g., Rat | Data Not Available | Data Not Available | e.g., Veratridine | |

| L-Glutamate | Hippocampus | Rat | 0.8 - 2.9 | ~8-fold increase | Transient Cerebral Ischemia | |

| L-Glutamate | Striatum | Rat | ~2.0 | ~2-fold increase | KCI + Bicuculline |

Experimental Protocols

Protocol 1: In Vivo Microdialysis Probe Implantation and Sample Collection

This protocol outlines the surgical implantation of a microdialysis guide cannula and the subsequent insertion of a microdialysis probe for the collection of extracellular fluid from a target brain region.

Materials:

-

Microdialysis probes suitable for small molecules (e.g., 20 kDa molecular weight cut-off).

-

Guide cannulae compatible with the chosen microdialysis probes.

-

Stereotaxic apparatus.

-

Anesthesia machine and appropriate anesthetic (e.g., isoflurane).

-

Surgical instruments.

-

Dental cement.

-

Perfusion pump.

-

Fraction collector.

-

Artificial cerebrospinal fluid (aCSF) or Ringer's solution.

-

Reagents for aCSF/Ringer's solution preparation (e.g., NaCl, KCl, CaCl₂, MgCl₂, NaHCO₃, Na₂HPO₄, glucose).

Procedure:

-